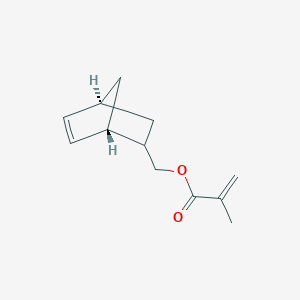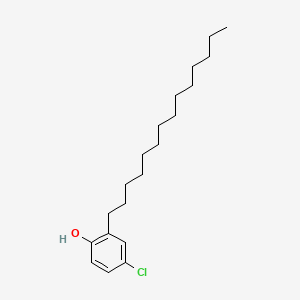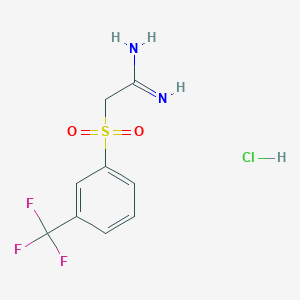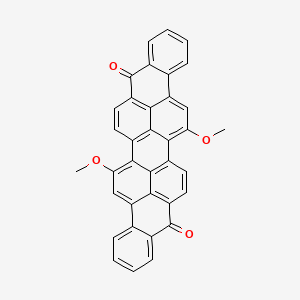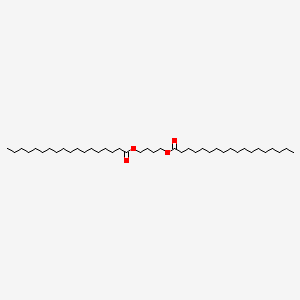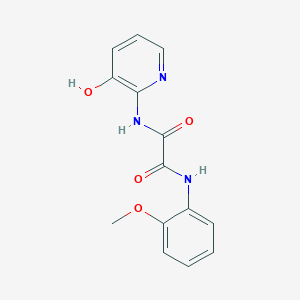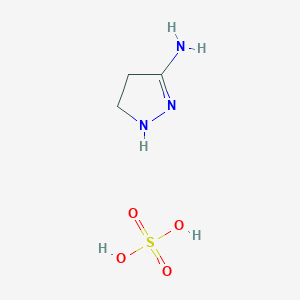
3-Aminopyrazoline sulfate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Aminopyrazoline sulfate is a chemical compound with significant importance in various scientific fields. It is a derivative of pyrazole, a five-membered heterocyclic compound containing two adjacent nitrogen atoms.
Preparation Methods
The synthesis of 3-aminopyrazoline sulfate typically involves the reaction of hydrazine with α,β-unsaturated carbonyl compounds, followed by cyclization to form the pyrazoline ring. The sulfate salt is then obtained by treating the aminopyrazoline with sulfuric acid. Industrial production methods often employ optimized reaction conditions to maximize yield and purity, including controlled temperature, pH, and the use of catalysts .
Chemical Reactions Analysis
3-Aminopyrazoline sulfate undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: Reduction reactions can convert the amino group to a hydrazine derivative.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various substituted pyrazoles. Common reagents used in these reactions include nitrous acid, sulfuric acid, and reducing agents like sodium borohydride.
Scientific Research Applications
3-Aminopyrazoline sulfate has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of complex organic molecules and heterocyclic compounds.
Biology: It is used in the study of enzyme inhibitors and receptor ligands.
Industry: It is utilized in the production of dyes, agrochemicals, and pharmaceuticals
Mechanism of Action
The mechanism of action of 3-aminopyrazoline sulfate involves its interaction with specific molecular targets, such as enzymes and receptors. The amino group can form hydrogen bonds and electrostatic interactions with active sites, leading to inhibition or activation of biological pathways. For example, it can inhibit kinases involved in cancer cell proliferation or block receptors associated with inflammatory responses .
Comparison with Similar Compounds
3-Aminopyrazoline sulfate can be compared with other aminopyrazole derivatives, such as:
3-Amino-4-pyrazolecarboxamide hemisulfate salt: Similar in structure but with a carboxamide group at the fourth position.
3,5-Diaminopyrazole: Contains an additional amino group at the fifth position, enhancing its reactivity.
4-Aminopyrazole: The amino group is located at the fourth position, leading to different reactivity and applications. The uniqueness of this compound lies in its specific substitution pattern, which provides distinct chemical and biological properties
Properties
CAS No. |
28793-69-3 |
|---|---|
Molecular Formula |
C3H9N3O4S |
Molecular Weight |
183.19 g/mol |
IUPAC Name |
4,5-dihydro-1H-pyrazol-3-amine;sulfuric acid |
InChI |
InChI=1S/C3H7N3.H2O4S/c4-3-1-2-5-6-3;1-5(2,3)4/h5H,1-2H2,(H2,4,6);(H2,1,2,3,4) |
InChI Key |
XHXGZXXIKHCXAM-UHFFFAOYSA-N |
Canonical SMILES |
C1CNN=C1N.OS(=O)(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Tricyclo[4.1.0.01,3]heptane](/img/structure/B13731672.png)

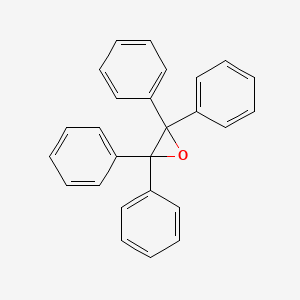
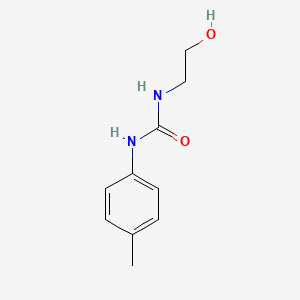
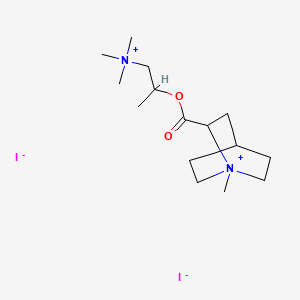

![2-[[Methoxy(propoxy)phosphinothioyl]sulfanylmethyl]isoindole-1,3-dione](/img/structure/B13731719.png)
